N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNSXUGIZSUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Key Steps
Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.
Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.
Purification: : The final product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to enhance yield and purity, including:
High-throughput reactors: : For scaling up the amidation and coupling reactions.
Automated purification systems: : For efficient and consistent product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.
Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.
Scientific Research Applications
Chemistry
Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.
Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.
Biology
Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.
Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.
Medicine
Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.
Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.
Industry
Material Science: : Utilized in the development of new materials with specific desired properties.
Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The precise mechanism of action involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-c]pyridine Cores
(a) 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide ()
- Key Differences :
- Substitution at pyrrolopyridine N1: Benzyl vs. methyl in the target compound.
- Amide linkage: Acetamide vs. ethyl-linked benzamide.
- Substituent on aromatic ring: 2-methoxy vs. 2-methylthio.
- The methoxy group offers electron-donating effects, contrasting with the electron-rich methylthio group.
(b) 2-Chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide ()
- Key Differences :
- Substituents on benzamide: Chloro and fluoro at positions 2 and 4 vs. methylthio at position 2.
- Implications :
- Halogen substituents enhance electronegativity, possibly improving hydrogen bonding but reducing lipophilicity compared to methylthio.
(c) N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide ()
- Key Differences :
- Aromatic moiety: Coumarin (chromene) vs. benzamide.
Pyrazolo[3,4-b]pyridine-Based Analogues
(a) 2-Chloro-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7c) and 2-Methoxy Analogue (7e) ()
- Key Differences :
- Core structure: Pyrazolo[3,4-b]pyridine vs. pyrrolo[2,3-c]pyridine.
- Substituents: Chloro or methoxy vs. methylthio.
- Implications :
- Pyrazolo cores may exhibit different hydrogen-bonding patterns due to additional nitrogen atoms.
- Methoxy and chloro groups alter electronic properties, with methoxy being electron-donating and chloro electron-withdrawing.
Data Table: Structural and Physical Properties Comparison
Key Research Findings and Implications
- Electronic Effects : The methylthio group in the target compound provides moderate electron-donating properties, balancing lipophilicity and metabolic stability compared to halogens or methoxy groups .
- Synthetic Accessibility : Amide coupling methods used for pyrazolo[3,4-b]pyridine derivatives () are likely applicable to the target compound, though substituent compatibility must be verified .
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrrolo[2,3-c]pyridine moiety, which is often associated with various therapeutic effects.
- Molecular Formula : CHNOS
- Molecular Weight : 385.5 g/mol
- CAS Number : 2034515-81-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's unique structural features allow it to modulate these targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[2,3-c]pyridine scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 |
| Compound B | A375 | 4.2 |
| Compound C | HCT116 | 0.39 ± 0.06 |
These values indicate that certain derivatives exhibit potent anticancer activities, suggesting that this compound may share similar properties due to structural similarities.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example:
- Aurora-A kinase : Inhibition was observed with IC values as low as 0.16 ± 0.03 µM in related compounds.
- Cyclin-dependent kinases (CDKs) : Certain derivatives demonstrated significant inhibition against CDK2, indicating potential applications in cancer therapy.
Case Studies
A recent study explored the effects of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
